![molecular formula C8H9N5S B13645765 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring fused with a thiol group and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2-(pyridin-2-yl)ethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to efficient large-scale production.
化学反応の分析
Types of Reactions: 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiol derivatives.
Substitution: Substituted tetrazole derivatives.
科学的研究の応用
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in the treatment of various diseases due to its bioactive properties.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its therapeutic effects.
類似化合物との比較
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 2-(pyridin-2-yl)pyrimidine derivatives
Comparison: 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is unique due to its combination of a tetrazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. Unlike N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, this compound exhibits enhanced coordination ability with metal ions and potential for diverse chemical modifications.
特性
分子式 |
C8H9N5S |
|---|---|
分子量 |
207.26 g/mol |
IUPAC名 |
1-(2-pyridin-2-ylethyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c14-8-10-11-12-13(8)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,12,14) |
InChIキー |
SZEBWIIQVYHJKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCN2C(=S)N=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




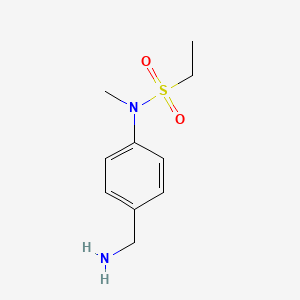
![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)
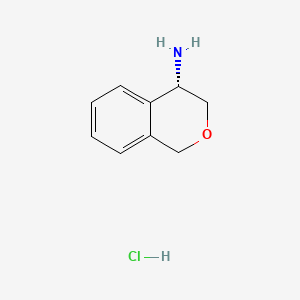
![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
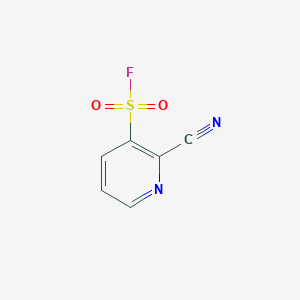

![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
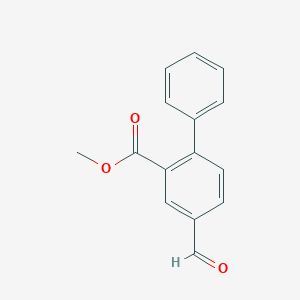
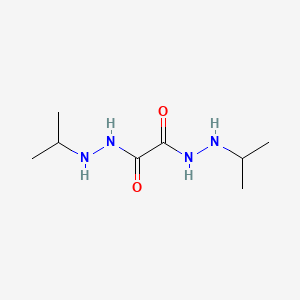

![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)

